molecular formula C21H20N2O4 B6918937 N-(4-oxo-2,3-dihydrochromen-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

N-(4-oxo-2,3-dihydrochromen-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B6918937
M. Wt: 364.4 g/mol
InChI Key: MWHDUHLMNMKECO-UHFFFAOYSA-N
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Description

N-(4-oxo-2,3-dihydrochromen-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a complex organic compound that belongs to the class of chromenyl derivatives

Properties

IUPAC Name

N-(4-oxo-2,3-dihydrochromen-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-19(22-17-13-27-18-5-2-1-4-16(18)21(17)26)12-14-7-9-15(10-8-14)23-11-3-6-20(23)25/h1-2,4-5,7-10,17H,3,6,11-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHDUHLMNMKECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CC(=O)NC3COC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2,3-dihydrochromen-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Pyrrolidinone Group: The pyrrolidinone group is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with the chromenone intermediate.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2,3-dihydrochromen-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

N-(4-oxo-2,3-dihydrochromen-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-oxo-2,3-dihydrochromen-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The chromenone and pyrrolidinone groups may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-oxo-2,3-dihydrochromen-3-yl)-2-phenylacetamide: Lacks the pyrrolidinone group, which may result in different chemical and biological properties.

    N-(4-oxo-2,3-dihydrochromen-3-yl)-2-[4-(methylamino)phenyl]acetamide:

Uniqueness

N-(4-oxo-2,3-dihydrochromen-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to the presence of both chromenone and pyrrolidinone groups, which confer distinct chemical reactivity and potential for diverse applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

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